molecular formula C17H18N4O5 B14452521 Glycyl-N-(4-nitrophenyl)-L-tyrosinamide CAS No. 74569-70-3

Glycyl-N-(4-nitrophenyl)-L-tyrosinamide

Cat. No.: B14452521
CAS No.: 74569-70-3
M. Wt: 358.3 g/mol
InChI Key: DZYRIXKIPKURGX-HNNXBMFYSA-N
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Description

Glycyl-N-(4-nitrophenyl)-L-tyrosinamide (CAS 3102-08-7) is a synthetic peptide derivative featuring a tyrosine backbone modified with a glycyl residue and a 4-nitrophenyl (4-NP) group. This compound is structurally related to protease substrates and enzyme inhibitors, where the 4-NP group may act as a chromophore or participate in binding interactions .

Properties

CAS No.

74569-70-3

Molecular Formula

C17H18N4O5

Molecular Weight

358.3 g/mol

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide

InChI

InChI=1S/C17H18N4O5/c18-10-16(23)20-15(9-11-1-7-14(22)8-2-11)17(24)19-12-3-5-13(6-4-12)21(25)26/h1-8,15,22H,9-10,18H2,(H,19,24)(H,20,23)/t15-/m0/s1

InChI Key

DZYRIXKIPKURGX-HNNXBMFYSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-N-(4-nitrophenyl)-L-tyrosinamide typically involves the following steps:

    Formation of Glycyl-N-(4-nitrophenyl) Intermediate: This step involves the reaction of glycine with 4-nitrophenyl isocyanate under controlled conditions to form Glycyl-N-(4-nitrophenyl) intermediate.

    Coupling with L-Tyrosinamide: The intermediate is then coupled with L-tyrosinamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactors are used to carry out the reactions under optimized conditions to ensure high yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final product with desired purity.

Chemical Reactions Analysis

Types of Reactions

Glycyl-N-(4-nitrophenyl)-L-tyrosinamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

Glycyl-N-(4-nitrophenyl)-L-tyrosinamide has diverse applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

    Biology: Employed in enzyme assays to investigate enzyme-substrate interactions.

    Medicine: Potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the synthesis of other complex molecules and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Glycyl-N-(4-nitrophenyl)-L-tyrosinamide involves its interaction with specific molecular targets. The nitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The glycyl and tyrosinamide moieties can interact with biological molecules, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name (CAS) Key Structural Features Biological/Physicochemical Notes
This compound (3102-08-7) Tyrosine backbone, glycyl, 4-NP group Potential protease substrate; 4-NP may enhance stability
2-Acetamido-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide (74569-70-3) Acetamido-propanamide, 4-hydroxyphenyl, 4-NP Hydroxyl group may increase solubility vs. 4-NP analogs
L-Alaninamide, L-leucyl-L-tyrosyl-N-(4-nitrophenyl) (7231-21-2) Alanine-leucine-tyrosine tripeptide, 4-NP Larger peptide chain may affect membrane permeability
N-Benzoyl-L-phenylalanyl-N-(4-nitrophenyl) (179166-91-7) Benzoyl-phenylalanine, 4-NP Benzoyl group could enhance lipophilicity
N-(4-Methylphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide (918435-98-0) Lysinamide, 4-methylphenyl groups Methyl groups reduce electron withdrawal compared to 4-NP

Key Observations :

  • 4-Nitrophenyl Group : The electron-withdrawing nitro group in this compound may confer greater stability under basic conditions compared to analogs with electron-donating groups (e.g., 4-methylphenyl). This aligns with studies showing that 4-NP-containing boronic acids exhibit optimal reactivity at pH ~11 .
  • Substituent Effects : The benzoyl group in CAS 179166-91-7 increases hydrophobicity, which could enhance blood-brain barrier penetration compared to glycyl-modified derivatives .

Functional and Reactivity Insights

Stability and Reactivity

The 4-NP group in this compound may undergo hydrolysis under specific conditions. Studies on 4-nitrophenyl boronic acid demonstrate conversion to 4-nitrophenol in the presence of H₂O₂, with a rate constant of 0.0586 s⁻¹ and pH-dependent reactivity (optimal at pH ~11) .

Antimicrobial Activity (Inferred)

coli, B. mycoides, and C. albicans . This implies that the 4-NP moiety may contribute to antimicrobial properties by interacting with microbial enzymes or membranes.

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